

Physical and chemical characteristics of 1-Piperidinoacetone

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Compound of Interest

Compound Name: 1-Piperidinoacetone

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An In-depth Technical Guide to 1-Piperidinoacetone

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-Piperidinoacetone** (CAS No: 6784-61-8).^{[1][2][3][4]} The document details its molecular structure, physicochemical properties, and expected spectral characteristics. Furthermore, a detailed experimental protocol for its synthesis via the Mannich reaction is provided, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

1-Piperidinoacetone, also known as 1-(piperidin-1-yl)propan-2-one, is a beta-amino ketone.^{[1][3][4]} Beta-amino ketones are a significant class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including various pharmaceuticals. The presence of both a basic amino group and a carbonyl group allows for a

variety of chemical transformations. This guide synthesizes the available data on **1-Piperidinoacetone** to facilitate its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The physical and chemical properties of **1-Piperidinoacetone** are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to a lack of published experimental data.

General Properties

Property	Value	Source
CAS Number	6784-61-8	[1][2]
Molecular Formula	C ₈ H ₁₅ NO	[1][5]
Molecular Weight	141.21 g/mol	[1][5]
IUPAC Name	1-(piperidin-1-yl)propan-2-one	[1]
Synonyms	1-Piperidinoacetone, 1-piperidin-1-ylacetone, 1-(1-piperidiny)lacetone, Piperidylacetone	[1][3][4]

Physicochemical Data

The following table presents key physicochemical data for **1-Piperidinoacetone**. Experimental values for boiling point, melting point, and density are not readily available in the literature; therefore, predicted values are provided where possible.

Property	Value	Notes
Boiling Point	438.8°C at 760 mmHg (Predicted)	[6]
Melting Point	Not Available	
Density	1.121 g/cm ³ (Predicted)	[6]
Refractive Index	1.523 (Predicted)	[6]
Solubility	Miscible with water and many organic solvents.	General property of similar small ketones and amines.
XLogP3-AA	0.9	[1]

Chemical Characteristics and Reactivity

1-Piperidinoacetone is a stable compound under normal laboratory conditions. As a beta-amino ketone, its reactivity is characterized by the presence of the piperidine ring and the ketone functional group.

- **Basicity:** The nitrogen atom in the piperidine ring imparts basic properties to the molecule.
- **Reactivity of the Carbonyl Group:** The ketone group can undergo typical carbonyl reactions, such as reduction to an alcohol or reaction with nucleophiles.
- **Stability:** The compound is expected to be stable under standard storage conditions. Avoid strong oxidizing agents.
- **Hazardous Reactions:** No specific hazardous reactions have been reported for **1-Piperidinoacetone**. However, it is important to handle it with the care afforded to all laboratory chemicals.

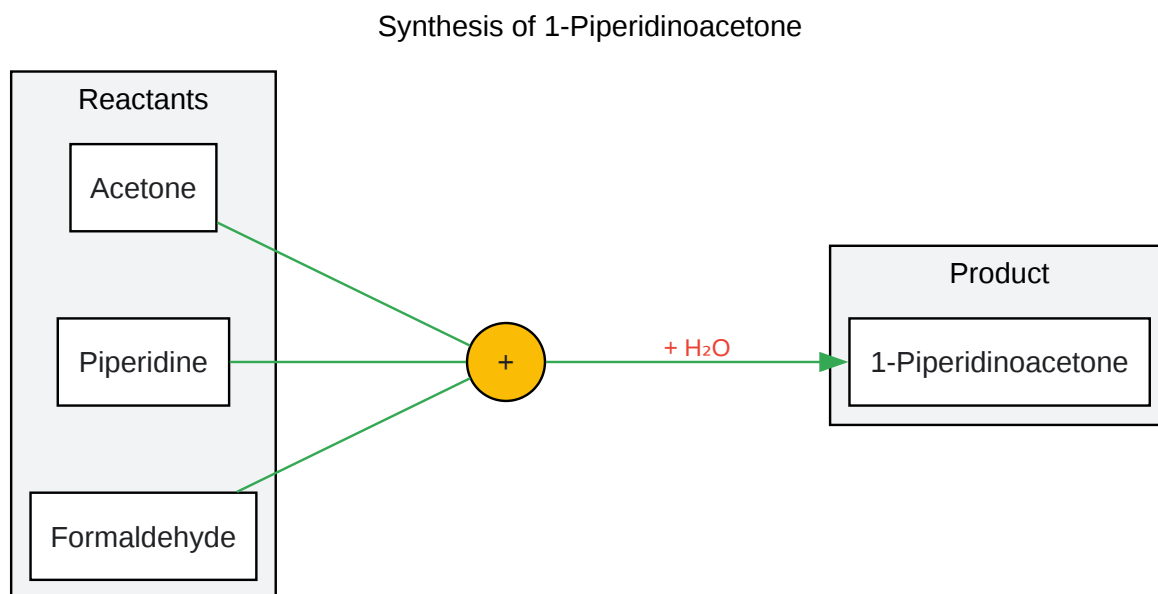
Experimental Protocols

The primary method for the synthesis of **1-Piperidinoacetone** is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Synthesis of 1-Piperidinoacetone via Mannich Reaction

This protocol is based on the general procedure for the Mannich reaction of a ketone, a secondary amine, and formaldehyde.

Reaction Scheme:



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Caption: Mannich reaction for the synthesis of **1-Piperidinoacetone**.

Materials:

- Acetone (excess)
- Piperidine
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)
- Sodium hydroxide (pellets or concentrated solution)

- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Ethanol

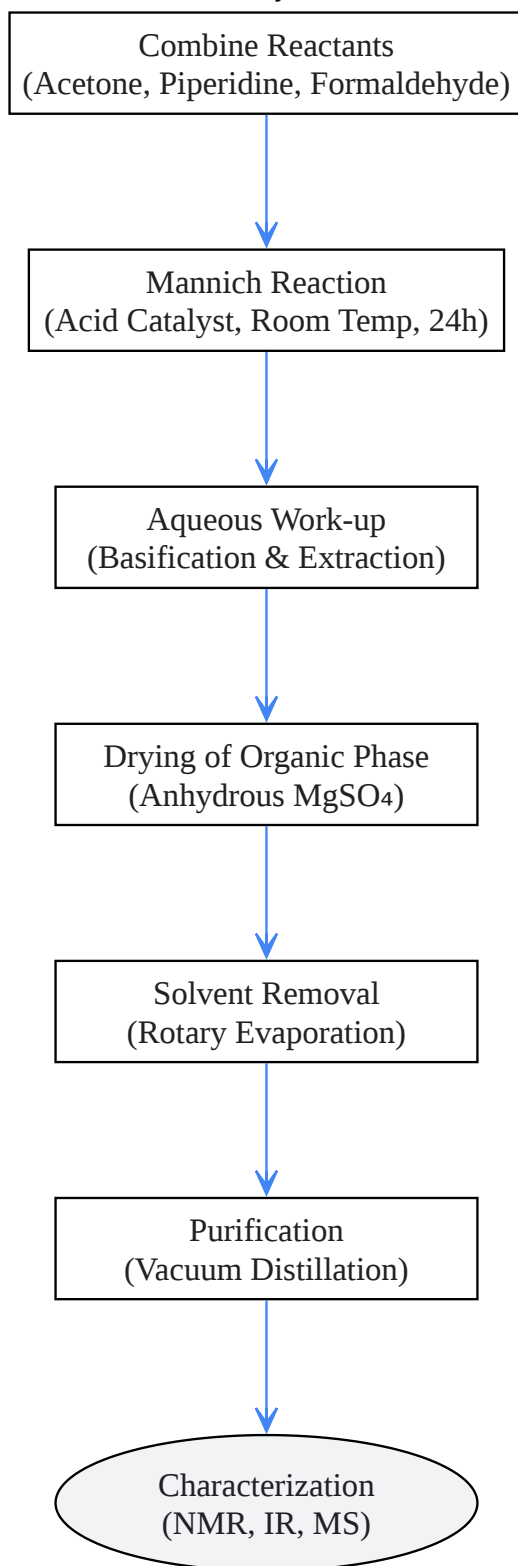
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (1.0 eq) and an excess of acetone (e.g., 5-10 eq). Cool the mixture in an ice bath.
- **Addition of Formaldehyde:** Slowly add formaldehyde solution (1.0 eq) to the cooled mixture with continuous stirring.
- **Acidification:** After the addition of formaldehyde is complete, slowly add concentrated hydrochloric acid to the reaction mixture. The addition is exothermic, so maintain the temperature below 10°C.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **1-Piperidinoacetone**.

Experimental Workflow: Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **1-Piperidinoacetone**.

Spectral Data (Expected)

While experimental spectra for **1-Piperidinoacetone** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-Piperidinoacetone** is expected to show the following signals:

- ~2.1 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl.
- ~3.2 ppm (singlet, 2H): Protons of the methylene group (CH₂) between the nitrogen and the carbonyl group.
- ~2.4 ppm (multiplet, 4H): Protons on the carbons alpha to the nitrogen in the piperidine ring.
- ~1.5-1.6 ppm (multiplet, 6H): Protons on the beta and gamma carbons of the piperidine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to exhibit the following signals:

- ~208 ppm: Carbonyl carbon (C=O).
- ~65 ppm: Methylene carbon adjacent to the nitrogen and carbonyl group.
- ~54 ppm: Carbons alpha to the nitrogen in the piperidine ring.
- ~26 ppm: Carbon beta to the nitrogen in the piperidine ring.
- ~24 ppm: Carbon gamma to the nitrogen in the piperidine ring.
- ~28 ppm: Methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Piperidinoacetone** should display characteristic absorption bands for its functional groups:

- $\sim 1715\text{ cm}^{-1}$ (strong): C=O stretching vibration of the ketone.
- $2950\text{-}2850\text{ cm}^{-1}$ (strong): C-H stretching vibrations of the alkyl groups.
- $\sim 1450\text{ cm}^{-1}$ (moderate): C-H bending vibrations.
- $\sim 1100\text{-}1200\text{ cm}^{-1}$ (moderate): C-N stretching vibration.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, **1-Piperidinoacetone** would be expected to show a molecular ion peak (M^+) at $m/z = 141$. Common fragmentation patterns for beta-amino ketones involve cleavage alpha to the nitrogen atom and alpha to the carbonyl group. A prominent fragment would be expected at $m/z = 98$, corresponding to the loss of the acetyl group (CH_3CO).

Safety and Handling

While a specific safety data sheet (SDS) for **1-Piperidinoacetone** is not widely available, general precautions for handling beta-amino ketones and piperidine derivatives should be followed.^[7]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.^[7]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.^[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-Piperidinoacetone is a valuable synthetic intermediate with predictable chemical properties based on its beta-amino ketone structure. This guide provides a consolidated resource of its known characteristics, a detailed protocol for its synthesis, and essential safety information.

While experimental data for some physical properties and spectra are lacking, the provided information, based on established chemical principles and data from similar compounds, offers a strong foundation for its use in research and development.

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